Cypothrin

Description

Significance in Global Pest Management Research

Cypermethrin (B145020) is extensively used in large-scale commercial agriculture, as well as in consumer products for domestic purposes, to control a broad spectrum of insect pests wikipedia.orgherts.ac.uktandfonline.comresearchandmarkets.com. Its efficacy against various pests, including aphids, beetles, moths, mosquitoes, and termites, across diverse applications such as row crops, horticulture, urban pest control, and livestock facilities, underscores its importance in global pest management strategies researchandmarkets.com. Research consistently highlights its effectiveness in controlling key agricultural pests. For instance, studies have demonstrated the efficacy of cypermethrin against the diamondback moth (Plutella xylostella L.) on cabbage, showing high mortality rates for both eggs and larvae academicjournals.org. Another study indicated that cypermethrin treatment resulted in the lowest shoot and fruit infestation by the fruit and shoot borer (Leucinodes orbonalis) in brinjal crops, leading to the highest yield compared to untreated control and some natural plant extracts researchgate.net.

The global market for Cypermethrin Insecticides was valued at US2.7 Billion by 2030, indicating its continued economic significance and widespread use in pest control researchandmarkets.com. This extensive application necessitates ongoing academic research to understand its impact and optimize its use.

Evolution of Research Perspectives on Cypermethrin

Early research on cypermethrin primarily focused on establishing its insecticidal properties and efficacy against various pest species. This included determining lethal concentrations (LC₅₀ and LC₉₀ values) and understanding its mode of action as a fast-acting neurotoxin wikipedia.orgacademicjournals.org.

As the use of cypermethrin became more widespread, research perspectives evolved to address emerging challenges, particularly the development of insecticide resistance in target pest populations mdpi.comoup.commdpi.com. Studies began to investigate the mechanisms underlying this resistance, including altered enzyme activity and mutations in the target site, the voltage-gated sodium channel mdpi.commdpi.comnih.gov. Research also started to explore strategies to manage resistance, such as the use of synergists to enhance cypermethrin's toxicity or integrating it with other control methods in integrated pest management (IPM) programs academicjournals.orgmdpi.com.

Furthermore, with increased awareness of environmental impacts, research expanded to evaluate the persistence and fate of cypermethrin in various environmental matrices like soil and water wikipedia.orgals-journal.com. Studies also began to investigate its effects on non-target organisms, including beneficial insects and aquatic life, highlighting concerns about its broad-spectrum activity and toxicity to fish and bees wikipedia.orgherts.ac.uk.

Current Paradigms in Cypermethrin-Related Scholarship

Current academic research on cypermethrin encompasses a multidisciplinary approach, addressing both its continued utility in pest management and its potential ecological and biological impacts. A major paradigm involves studying the molecular mechanisms of insecticide resistance and developing strategies to overcome it. This includes research into the genetic basis of resistance and the role of detoxification enzymes mdpi.comnih.gov.

Another significant area of research focuses on the environmental fate and degradation of cypermethrin, including studies on biodegradation by microorganisms as a potential remediation strategy als-journal.com. Research also continues to assess its impact on non-target organisms and ecosystems, with studies investigating its effects on aquatic species and beneficial insects wikipedia.orgherts.ac.uknih.govresearchgate.net.

Furthermore, there is ongoing research into the sub-lethal effects of cypermethrin on target and non-target organisms, exploring impacts on physiology, behavior, and reproductive capabilities nih.govfrontiersin.orgnih.gov. Advanced techniques, such as network pharmacology analysis and in vitro models, are being employed to understand the complex biological interactions and potential toxicity pathways associated with cypermethrin exposure tandfonline.com.

Research is also directed towards developing more sensitive and reliable methods for detecting cypermethrin residues in various samples, including environmental matrices and food products researchgate.net. This is crucial for monitoring exposure levels and assessing potential risks.

The development of resistance remains a key focus, with studies tracking resistance levels in various pest populations and investigating the factors contributing to its evolution, such as migration and selection pressure oup.comnih.govekb.eg.

Detailed Research Findings Examples:

A study on Spodoptera litura (a destructive insect pest) investigated the physiological and metabolic changes induced by cypermethrin in susceptible and resistant populations. Findings showed that cypermethrin exposure significantly impacted the nutritional physiology, altering nutrient assimilation and utilization. In resistant populations, activity levels of key digestive enzymes decreased, while detoxification enzymes (mixed-function oxidase, glutathione-S-transferase, and esterases) showed considerably increased activity, indicating an adaptive detoxification response nih.gov.

Research on Helicoverpa zea (bollworm) populations in Texas demonstrated the evolution of resistance to cypermethrin. Studies using adult vial tests showed statistically significant resistance ratios for the LC₅₀ in populations from several counties, indicating widespread resistance. The influence of migration was also considered as a factor contributing to the rapid evolution of resistance oup.comnih.gov.

A study on the effectiveness of cypermethrin against diamondback moth eggs and larvae on cabbage found that higher concentrations and longer exposure periods resulted in increased mortality. For larvae, LD₉₀ values at 48, 72, and 96 hours were 2.01, 1.82, and 1.19 g/L, respectively. For eggs, LD₉₀ values were 1.69, 1.63, and 1.40 g/L at the same time points academicjournals.org.

Data Tables:

Below is an example of a data table summarizing findings on the efficacy of cypermethrin against Plutella xylostella larvae based on the provided search results academicjournals.org:

| Exposure Time (h) | LD₅₀ (g/L) | LD₉₀ (g/L) | Slope of Probit Line |

| 48 | - | 2.01 | 0.999 |

| 72 | - | 1.82 | 0.995 |

| 96 | - | 1.19 | 0.949 |

Note: LD₅₀ values were not explicitly provided for larvae at all time points in the snippet, focusing primarily on LD₉₀.

Another table summarizing findings on the effect of cypermethrin on Leucinodes orbonalis infestation and brinjal yield researchgate.net:

| Treatment | Shoot and Fruit Infestation (%) | Brinjal Yield ( kg/ha ) |

| Cypermethrin 25 EC | 2.03 | 3731.5 |

| Untreated Control | Highest | 753.3 |

| Neem oil (5%) | 5.0 | 3273.2 |

| Garlic bulb extract (4%) | Highest | Lowest |

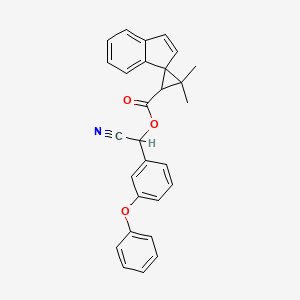

Structure

3D Structure

Properties

CAS No. |

60148-52-9 |

|---|---|

Molecular Formula |

C28H23NO3 |

Molecular Weight |

421.5 g/mol |

IUPAC Name |

[cyano-(3-phenoxyphenyl)methyl] 2,2-dimethylspiro[cyclopropane-3,1'-indene]-1-carboxylate |

InChI |

InChI=1S/C28H23NO3/c1-27(2)25(28(27)16-15-19-9-6-7-14-23(19)28)26(30)32-24(18-29)20-10-8-13-22(17-20)31-21-11-4-3-5-12-21/h3-17,24-25H,1-2H3 |

InChI Key |

CWUDZUQQZDXUHF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(C12C=CC3=CC=CC=C23)C(=O)OC(C#N)C4=CC(=CC=C4)OC5=CC=CC=C5)C |

Origin of Product |

United States |

Environmental Dynamics and Biogeochemical Cycling of Cypermethrin

Environmental Fate and Transport Studies

The environmental fate of cypermethrin (B145020) is influenced by its physicochemical properties, such as low water solubility, low vapor pressure, and high affinity for organic matter herts.ac.ukwho.intpiat.org.nznih.gov. These properties significantly restrict its movement in air and water, particularly in soils who.int.

Dissipation Kinetics in Environmental Compartments (Soil, Water, Air)

Cypermethrin undergoes dissipation in various environmental compartments, with the rate and pathways varying depending on the matrix and environmental conditions.

In soil, cypermethrin is considered moderately persistent herts.ac.uk. Dissipation in soil often follows first-order kinetics researchgate.nettandfonline.comtandfonline.comresearchgate.net. Studies have reported half-lives in soil ranging from a few days to several weeks, influenced by factors such as soil type, organic matter content, pH, and microbial activity piat.org.nztandfonline.comtandfonline.comnih.gov. For instance, half-lives in sandy soils can be 2-4 weeks piat.org.nz, while increased persistence is observed in soils with high organic matter, high clay content, reduced microbial activity, and anaerobic conditions piat.org.nz. One study found average half-lives in cultivated soil plots ranging from approximately 22 to 24 days researchgate.net. Another study reported half-lives varying from 11.55 to 43.31 days depending on the application dose nih.gov. Long-term fertilizer management can also affect dissipation rates, with the longest half-life (15.1 days) observed in NK treatment and the shortest (9.6 days) in PK treatment in one study tandfonline.comtandfonline.com.

In water, cypermethrin is relatively stable to hydrolysis and photolysis under typical environmental conditions, with reported half-lives greater than 50 and 100 days, respectively piat.org.nz. However, it can degrade moderately fast in water systems under daylight conditions herts.ac.uk. Due to its hydrophobicity, cypermethrin quickly moves from the aqueous phase to suspended particulates and sediment piat.org.nz. Degradation in sediment can be slower than in the overlying water, suggesting sediment can act as a reservoir piat.org.nz.

In air, cypermethrin is not expected to be found in significant amounts due to its very low vapor pressure and low Henry's Law Constant, except for minor spray drift during application piat.org.nznih.gov. Studies on spray application have shown drift loss in air ranging from approximately 4.65% to 7.85% thesciencepublishers.comscialert.net.

Table 1: Examples of Cypermethrin Half-Lives in Soil

| Soil Type/Conditions | Half-Life (days) | Source |

| Cultivated plots (5% slope) | 23.07 | researchgate.net |

| Cultivated plots (1% slope) | 24.24 | researchgate.net |

| Uncultivated plots (5% slope) | 22.01 | researchgate.net |

| Uncultivated plots (1% slope) | 22.37 | researchgate.net |

| Sandy soils (typical) | 14-28 | piat.org.nz |

| Sterile aerobic soils | 140-175 | piat.org.nz |

| Anaerobic conditions | 63 | nih.gov |

| Various treatment doses (experimental) | 11.55-43.31 | nih.gov |

| NK fertilizer treatment | 15.1 | tandfonline.comtandfonline.com |

| PK fertilizer treatment | 9.6 | tandfonline.comtandfonline.com |

| OM fertilizer treatment | Higher than NPK | tandfonline.com |

| NPK fertilizer treatment | Slower than PK | tandfonline.com |

| Tomato fruits | 2.0-4.8 | researchgate.net |

| Okra fruits | 3.4-4.2 | researchgate.net |

| Cauliflower fruits | 2.8-4.2 | researchgate.net |

| Amaranth (stem) | 2.5-5.3 | uwi.edu |

| Amaranth (root) | 2.5-5.3 | uwi.edu |

| White mustard | 3.1-4.6 | researchgate.net |

Mobility and Sorption Characteristics in Diverse Matrices

Cypermethrin is generally considered immobile in soil due to its strong binding affinity to organic matter and soil particles piat.org.nznih.govepa.govacademicjournals.org. Its low water solubility contributes to its limited movement through the soil profile piat.org.nzfishersci.ca. Studies have shown that very little cypermethrin moves below the top few centimeters of soil who.int. The mobility of cypermethrin in soil is influenced by soil properties such as clay and organic matter content, as well as pH academicjournals.orgfortunejournals.com. Higher clay and organic matter content lead to increased sorption and reduced mobility academicjournals.orgfortunejournals.com. Sorption can be described by the Freundlich adsorption isotherm fortunejournals.comikm.org.my.

While the parent compound is largely immobile, some of its degradation products can be more mobile in soil piat.org.nz.

Table 2: Examples of Cypermethrin Sorption and Mobility Characteristics

| Soil Type | Organic Matter Content (%) | Clay Content (%) | Freundlich Kf (mL/g or cm³/g) | Koc (mL/g or cm³/g) | Mobility | Source |

| Alfisol | 1.74 ± 0.02 | Higher | - | - | Lower | academicjournals.org |

| Inceptisol | 1.03 ± 0.01 | Lower | - | - | Higher | academicjournals.org |

| Peat soil | - | - | 205 | 256 | Greater | fortunejournals.com |

| Silt clay soil | - | - | 140 | 1643 | Lower | fortunejournals.com |

| Various soils | - | - | 33.9-87.0 | 6.1 x 10⁴ (average) | Low | piat.org.nzikm.org.my |

Note: Koc values can vary depending on the soil type and the nature and extent of organic coatings fortunejournals.com.

In aquatic systems, cypermethrin strongly adsorbs to sediment and suspended particulates, which can reduce its bioavailability in the water column piat.org.nznih.gov.

Volatilization Dynamics from Soil

Cypermethrin has a very low vapor pressure and a low Henry's Law Constant, indicating that volatilization from soil surfaces is not a significant dissipation pathway under normal conditions who.intpiat.org.nznih.gov. However, some loss through air drifting can occur during spray application thesciencepublishers.comscialert.net.

Biotransformation and Abiotic Degradation Pathways of Cypermethrin

Cypermethrin is subject to both biotransformation (microbial degradation) and abiotic degradation (hydrolysis and photolysis) in the environment piat.org.nzfrontiersin.org.

Microbial Degradation Mechanisms

Microbial degradation is a primary process in the breakdown of cypermethrin in soil and sediment nih.govfrontiersin.orgasm.org. Numerous bacterial and fungal strains isolated from contaminated environments have demonstrated the ability to degrade cypermethrin frontiersin.orgekb.egneptjournal.com. These include species from genera such as Ochrobactrum, Pseudomonas, Streptomyces, Bacillus, Serratia, and Aspergillus ekb.egneptjournal.com.

The main mechanisms of microbial degradation include mineralization and co-metabolism bohrium.com. The degradation pathways and efficiency can vary depending on the specific microorganism and environmental conditions bohrium.com.

Enzymatic Hydrolysis by Carboxylesterases

A key step in the microbial degradation of cypermethrin is the enzymatic hydrolysis of the ester linkage tandfonline.comfrontiersin.orgasm.orgethz.chmetu.edu.tr. This reaction is primarily catalyzed by carboxylesterases (CarEs) asm.orgmetu.edu.trnih.govucanr.edumsstate.edumdpi.com. Carboxylesterases are a family of enzymes important in the hydrolysis of various ester-containing compounds, including pyrethroids asm.orgnih.govucanr.edumsstate.edu.

Hydrolysis of cypermethrin by carboxylesterases typically yields two main products: cyano-3-phenoxybenzyl alcohol and 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid asm.orgethz.ch. Cyano-3-phenoxybenzyl alcohol is often unstable and can spontaneously transform into 3-phenoxybenzaldehyde (B142659) asm.orgethz.ch. These primary metabolites can be further degraded through subsequent pathways ekb.egscielo.org.mx.

Studies have characterized pyrethroid-hydrolyzing carboxylesterases from various organisms, including bacteria and insects asm.orgucanr.edumdpi.com. These enzymes exhibit stereoselectivity, meaning they can hydrolyze different isomers of cypermethrin at different rates nih.govucanr.edu. For example, human carboxylesterases hCE-1 and hCE-2 have shown faster hydrolysis of the trans-isomers of cypermethrin compared to the cis-counterparts nih.gov.

The catalytic mechanism of esterase enzymes involves a catalytic triad (B1167595) (serine, histidine, and glutamate) that facilitates the nucleophilic attack on the ester bond metu.edu.trmsstate.edu.

Benzene (B151609) Ring Cleavage and Subsequent Metabolism

The biodegradation of cypermethrin often initiates with the hydrolysis of the ester bond, leading to the formation of intermediate metabolites such as 3-phenoxybenzoic acid (3-PBA) and 3-(2,2-dichlorovinyl)-2,2-dimethyl cyclopropanecarboxylic acid (DCVA) piat.org.nzijalsr.org. Following ester cleavage, further degradation can involve the breakdown of the benzene ring structure present in the 3-PBA moiety ijalsr.orgcapes.gov.br. This process can occur through ortho- or meta-cleavage pathways utilized by bacteria, leading to the formation of simpler compounds ijalsr.org. Studies have shown that some bacterial strains can degrade cypermethrin through a pathway involving initial ester bond cleavage, followed by degradation of the benzene ring, and subsequent metabolism capes.gov.brnih.govresearchgate.net.

Identification of Intermediate Metabolites

During the biodegradation of cypermethrin, several intermediate metabolites have been identified, indicating a sequential degradation process ijalsr.orgresearchgate.net. The primary metabolic reaction in plants is ester cleavage, yielding α-cyano-3-phenoxybenzyl alcohol piat.org.nz. In soil and water, the major metabolites are 3-PBA and DCVA, formed via hydrolysis and photolysis piat.org.nz. Under aerobic conditions, these metabolites can be further broken down, potentially leading to the production of CO2 piat.org.nz. Other identified intermediate metabolites include 2-hydroxy-2(3-phenoxyphenyl) acetonitrile (B52724) and 3-(2,2-dichloroethenyl)-2,2-dimethyl cyclopropanecarboxylate (B1236923) ijalsr.orgresearchgate.net. The persistence of these metabolites in the environment can vary piat.org.nz.

Role of Bacterial Strains in Biodegradation (e.g., Ochrobactrum intermedium, Bacillus thuringiensis, Lysinibacillus pakistanensis, Enterobacter hormaechei, Stenotrophomonas maltophilia)

Numerous bacterial strains have been identified for their ability to degrade cypermethrin. These microbes play a crucial role in the biogeochemical cycling of this xenobiotic compound neptjournal.comals-journal.com.

Ochrobactrum intermedium: An Ochrobactrum intermedium strain, SP9, isolated from petroleum-contaminated soil, demonstrated the ability to utilize cypermethrin as a sole source of carbon, nitrogen, and energy ekb.eg. This strain achieved a degradation rate of 69.1% within 8 days under optimal conditions (35°C and pH 7.0) ekb.eg.

Bacillus thuringiensis: Bacillus thuringiensis strain SG4 has shown high efficiency in degrading cypermethrin capes.gov.brnih.govresearchgate.net. This strain effectively degraded cypermethrin under different conditions, with maximum degradation observed at 32°C and pH 7.0 capes.gov.brnih.govresearchgate.net. Immobilized SG4 cells exhibited a higher degradation rate (85.0%) and a lower half-life (5.3 days) compared to the control (52.9 days) capes.gov.brnih.govresearchgate.net.

Lysinibacillus cresolivuorans: Lysinibacillus cresolivuorans strain HIS7, isolated from pesticide-contaminated soil, also demonstrated the ability to degrade cypermethrin mdpi.com. This strain achieved a degradation percentage of up to 60% at pH 7 and showed increased degradation with optimized environmental factors mdpi.com.

Enterobacter hormaechei: While not explicitly detailed in the provided search results for cypermethrin degradation, Enterobacter species have been mentioned in the context of pesticide degradation in some studies.

Stenotrophomonas maltophilia: Stenotrophomonas maltophilia strains have also been identified as cypermethrin-degrading bacteria researchgate.netals-journal.com. Studies indicate that Stenotrophomonas maltophilia strains can grow and maintain their degradation capability over a wide range of temperatures (25-56°C) and pH (5-10), with optimal degradation at 30°C and neutral pH (7.0) als-journal.com.

Other bacterial genera reported to be involved in cypermethrin degradation include Pseudomonas, Acinetobacter, Streptomyces, Raoultella, and Brevibacterium ijalsr.orgresearchgate.netals-journal.comekb.eg.

Here is a table summarizing some bacterial strains and their cypermethrin degradation characteristics:

| Bacterial Strain | Optimal Temperature (°C) | Optimal pH | Degradation Rate (%) | Incubation Time | Source |

| Ochrobactrum intermedium SP9 | 35 | 7.0 | 69.1 | 8 days | Egyptian soil |

| Bacillus thuringiensis SG4 | 32 | 7.0 | ~80 (initial dose) | 15 days | Not specified |

| Lysinibacillus cresolivuorans HIS7 | 35 | 7 | 60 | Not specified | Contaminated soil |

| Stenotrophomonas maltophilia | 30 | 7.0 | Not specified | Not specified | Rhizosphere |

Note: Degradation rates and conditions can vary significantly between studies and strains.

Abiotic Degradation Processes (e.g., pH, Temperature Effects)

Abiotic factors such as pH and temperature significantly influence the degradation of cypermethrin in the environment wikipedia.orgpiat.org.nzals-journal.com. Cypermethrin is relatively stable to hydrolysis in water at pH 7 and below, with hydrolysis becoming more rapid at pH 9 piat.org.nz. The abiotic hydrolysis half-life was reported as 63 weeks at pH 7 nih.gov. Photodegradation also contributes to the breakdown of cypermethrin, with half-lives in distilled water ranging from 2.6 to 3.6 days in sunlight nih.gov. In river and seawater, photodegradation can be even faster, with half-lives between 0.6 and 1.0 days nih.gov. Temperature also plays a role, with higher temperatures generally accelerating degradation rates, although excessively high temperatures can negatively impact microbial activity ekb.egmdpi.com. Studies have shown that abiotic degradation of cypermethrin can be negligible in control groups without microbial inoculation ekb.egmdpi.com.

Modeling of Environmental Fate and Transport

Modeling approaches are employed to predict the environmental fate and transport of cypermethrin in various compartments environment-agency.gov.ukpiat.org.nzmetu.edu.trherts.ac.uk. These models utilize physical-chemical properties of cypermethrin and environmental characteristics to simulate its distribution, intermedia transfer processes, and loss mechanisms ajol.info.

Predictive Models for Residue Concentration (e.g., PeFT Rice Model)

Predictive models are used to estimate the concentration of cypermethrin residues in different environmental matrices. While the "PeFT Rice Model" was specifically mentioned, detailed information about this particular model's application to cypermethrin was not extensively available in the search results. However, studies have utilized modeling to evaluate the fate of pesticides, including cypermethrin, in agricultural settings like rice cultivation researchgate.netslu.se. These models often consider factors such as application rates, degradation rates, and transport processes to predict residue levels.

Simulation of Pesticide Behavior in Environmental Compartments

Simulation models are used to understand the behavior of cypermethrin in various environmental compartments, including air, water, soil, and sediment ajol.inforesearchgate.netadmin.ch. Due to its low vapor pressure and Henry's Law Constant, cypermethrin is not expected to volatilize readily into the atmosphere and is likely to exist primarily in the particulate phase in the air piat.org.nznih.gov. In water, cypermethrin has very low solubility and quickly binds to suspended particulates and sediment, making these the main environmental reservoirs environment-agency.gov.ukpiat.org.nz. Models simulating pesticide behavior in environmental compartments consider processes like dispersion, advection, and reaction rates to predict the distribution and persistence of cypermethrin ajol.inforesearchgate.net. For instance, a level III multimedia fugacity model indicated that in an emission to soil scenario, the majority of cypermethrin would be found in soil, with significant removal occurring through reaction in soil ajol.info.

Ecotoxicological Investigations of Cypermethrin on Non Target Organisms: Mechanisms and Methodologies

Impacts on Aquatic Ecosystems and Organisms

Cypermethrin (B145020) is known for its high toxicity to aquatic organisms, including fish and invertebrates wikipedia.orgklimaatcoalitie.orgnih.govherts.ac.ukfishersci.caresearchgate.netwaterquality.gov.au. It is considered a serious marine pollutant herts.ac.uk. Its effects on aquatic ecosystems can lead to reduced biodiversity and alterations in ecosystem functions klimaatcoalitie.org.

Sensitivity and Tolerance Differences Across Invertebrate Taxa

Aquatic invertebrates exhibit varying degrees of sensitivity and tolerance to Cypermethrin, with crustaceans generally being highly susceptible researchgate.netulisboa.pt. Studies have reported low toxicity values for species such as the shrimp Paratya australiensis (acute LC50 as low as 0.019 µg/L) and the cladoceran Ceriodaphnia dubia (chronic NOEC as low as 0.025 µg/L) waterquality.gov.au. Research on European mayfly and stonefly nymphs (Baetis rhodani, Ecdyonurus venosus, and Isoperla grammatica) demonstrated differing 96-h LC50 values, with Baetis rhodani showing approximately ten times greater sensitivity at 24 hours compared to the other two species researchgate.net. This highlights species-specific toxicological effects researchgate.net. Zooplanktonic crustaceans are also noted for their high sensitivity to Cypermethrin researchgate.net.

Effects on Algal Growth and Ultrastructure

Cypermethrin has been shown to inhibit the growth of various freshwater algal species, including Scenedesmus obliquus, Selenastrum capricornutum, Scenedesmus quadricauda, Scenedesmus acutus, Chlorella vulgaris, Pseudokirchnerilla subcapitata, and Graesiella emersonii ulisboa.ptscielo.brresearchgate.netconicet.gov.arnih.gov. Effective Concentration 50 (EC50) values for growth inhibition vary depending on the algal species and study conditions. For Selenastrum capricornutum, a 96-h EC50 of 12.37 mg/L has been reported scielo.brresearchgate.net. Studies on Scenedesmus obliquus found 96-h EC50 values of 11279 mg/L in one instance and 2.37 mg/L for a commercial formulation in another ulisboa.ptresearchgate.net. For Graesiella emersonii, the 96-h EC50 for alpha-cypermethrin (B165848) was 29.40 mg/L nih.gov.

Beyond growth inhibition, Cypermethrin can induce ultrastructural damage in algal cells. In Selenastrum capricornutum, observed effects include disruption of thylakoids and mitochondria, formation of electrodense bodies, accumulation of lipids, and an increase in the size and number of starch granules scielo.brresearchgate.net. Cypermethrin can also affect pigment content and the activity of enzymes like superoxide (B77818) dismutase (SOD) in algae such as Scenedesmus obliquus ulisboa.pt. Algistatic effects (inhibiting growth) and algicidal effects (killing algae) have been observed, with higher concentrations potentially causing irreversible harm and preventing recovery of algal growth even after exposure ceases conicet.gov.ar. Changes in antioxidant enzyme activity, such as catalase (CAT) and glutathione (B108866) reductase (GR), have been noted as sensitive biomarkers for Cypermethrin exposure in algae researchgate.netconicet.gov.ar.

Here is a table summarizing some reported EC50 values for Cypermethrin on algal growth:

| Algal Species | Endpoint (Duration) | EC50 (mg/L) | Source Type |

| Selenastrum capricornutum | Growth Inhibition (96h) | 12.37 | Pure Compound scielo.brresearchgate.net |

| Scenedesmus obliquus | Growth Inhibition (96h) | 11279 | Pure Compound ulisboa.pt |

| Scenedesmus obliquus | Growth Inhibition (96h) | 2.37 | Commercial Formulation researchgate.net |

| Graesiella emersonii | Growth Inhibition (96h) | 29.40 | Alpha-Cypermethrin nih.gov |

| Scenedesmus acutus | Algistatic (96h) | 4.09 | Commercial Formulation conicet.gov.ar |

| Chlorella vulgaris | Growth Inhibition (96h) | 0.15 - 2.5 | Commercial Formulation conicet.gov.ar |

Synergistic Ecotoxicological Interactions with Other Contaminants

Aquatic organisms in natural environments are frequently exposed to mixtures of contaminants rather than single compounds mdpi.comscholasticahq.com. Cypermethrin has been shown to exhibit synergistic interactions with other pesticides, leading to increased toxicity to non-target aquatic organisms mdpi.comscholasticahq.comnih.gov. Studies have demonstrated synergistic effects when Cypermethrin is combined with glyphosate (B1671968) on the tadpoles of the South American toad Rhinella arenarum, with the magnitude of synergy varying depending on the specific commercial formulations used nih.gov. Synergistic effects have also been observed with emamectin (B195283) benzoate (B1203000) and imidacloprid (B1192907) on red swamp crayfish (Procambarus clarkia), resulting in higher toxicity compared to individual exposures scholasticahq.com. The combination of ivermectin and Cypermethrin has shown synergistic toxicity on the developmental stages of zebrafish (Danio rerio), inducing effects like hatching delay and malformations at concentrations where individual compounds showed no significant toxicity mdpi.com. Azole fungicides have also been identified as synergists, enhancing the toxicity of pyrethroid insecticides like alpha-cypermethrin to aquatic organisms, potentially by affecting biotransformation rates acs.org. These findings underscore the importance of considering mixture toxicity in ecological risk assessments scholasticahq.com.

Methodological Approaches in Aquatic Ecotoxicology (e.g., Acute Toxicity Tests, Sublethal Endpoints)

A variety of methodological approaches are employed to assess the ecotoxicity of Cypermethrin in aquatic environments. Acute toxicity tests, such as determining the 96-hour Median Lethal Concentration (LC50), are commonly used to evaluate the short-term lethality of Cypermethrin to aquatic organisms like fish and invertebrates researchgate.netwaterquality.gov.auresearchgate.netscielo.brmdpi.comconicet.gov.ar. However, assessing sublethal endpoints is crucial for understanding the full ecological impact oup.comoup.comresearchgate.net. These endpoints include effects on growth, reproduction, behavior (e.g., escape response), and biochemical parameters like enzyme activity ulisboa.ptresearchgate.netscielo.brresearchgate.netconicet.gov.arconicet.gov.arresearchgate.net.

Standard test organisms are widely used in aquatic ecotoxicology studies, including the green alga Selenastrum capricornutum, the cladoceran Daphnia magna, various fish species (e.g., rainbow trout, crucian carp, zebrafish), the amphipod Hyalella curvispina, mayflies, stoneflies, and freshwater snails researchgate.netwaterquality.gov.auresearchgate.netscielo.brmdpi.commdpi.comconicet.gov.aroup.com. Many methodologies adhere to guidelines set by international organizations such as the Organization for Economic Cooperation and Development (OECD) or the International Organization for Standardization (ISO) mdpi.comoup.com. The use of biomarkers, such as measuring the activity of antioxidant enzymes, provides sensitive indicators of exposure and potential harm at concentrations below those causing overt mortality ulisboa.ptresearchgate.netconicet.gov.arconicet.gov.ar. Chemical analysis is often performed to confirm the actual concentrations of Cypermethrin in test media, which can be affected by its low water solubility and tendency to sorb to particles waterquality.gov.auconicet.gov.aroup.com. Species Sensitivity Distributions (SSDs) are also utilized to compare the sensitivity of different aquatic species to Cypermethrin conicet.gov.ar.

Terrestrial Ecotoxicology Research

Cypermethrin is moderately persistent in soils herts.ac.uk, and exposure of soil-dwelling non-target organisms is considered unavoidable oup.comoup.com. Its widespread use can lead to detrimental effects on soil microbiota and other non-targeted species within terrestrial ecosystems neptjournal.com.

Effects on Soil-Dwelling Invertebrates

Investigations into the terrestrial ecotoxicology of Cypermethrin have focused on its impacts on soil-dwelling invertebrates, which play vital roles in soil health and processes oup.com. Cypermethrin is considered moderately toxic to earthworms herts.ac.uk. Studies have assessed both the acute and sublethal toxicity of Cypermethrin and its isomer alpha-cypermethrin to various terrestrial invertebrates, including the earthworm Eisenia fetida, the potworm Enchytraeus crypticus, the springtail Folsomia candida, and the land snail Helix aspersa oup.comoup.comresearchgate.net.

Reported toxicity values for alpha-cypermethrin on these species include median lethal concentrations (LC50) ranging from >1000 to 31.4 mg/kg and sublethal no-observed-effect concentrations (NOEC) or effective concentrations (EC50) ranging from 2.51 to 82 mg/kg in soil oup.comoup.com. When comparing toxicity based on measured pore-water concentrations, terrestrial species generally appear to be approximately an order of magnitude less sensitive than aquatic species oup.comresearchgate.net. However, interspecies differences in sensitivity exist among terrestrial invertebrates, potentially attributable to variations in exposure routes and metabolic capabilities oup.com.

Research using different test methods on earthworms has revealed that juvenile earthworms can be significantly more sensitive to Cypermethrin, particularly in terms of chronic toxicity, compared to adult earthworms researchgate.net. Sublethal effects on growth and reproduction in earthworms have been observed at concentrations lower than those causing acute mortality researchgate.net. An avoidance response test with earthworms showed adverse impacts from Cypermethrin-contaminated soil researchgate.net. Studies also indicate a correlation between the body size or weight of terrestrial invertebrates and their tolerance to Cypermethrin, with larger invertebrates generally exhibiting greater tolerance ecology.dp.ua. Furthermore, trophic specialization appears to influence sensitivity, with phytophages showing lower average LD50 values compared to zoophages ecology.dp.ua. Examples of sensitive species include Philonthus decorus and Philonthus rectangulus, while more tolerant species include certain ground beetles (Carabus coriaceus, Pterostichus niger, Pterostichus melanarius, Pseudoophonus rufipes) and earwigs (Forficula auricularia) ecology.dp.ua. The observed differences in tolerance among terrestrial invertebrates can be substantial, highlighting the need for further research into taxonomic variations in sensitivity ecology.dp.ua.

Here is a table summarizing some reported toxicity values for alpha-Cypermethrin on soil invertebrates:

| Terrestrial Invertebrate Species | Endpoint | Concentration (mg/kg soil) | Source Type |

| Eisenia fetida (Earthworm) | Acute LC50 (14d) | >100 | Alpha-Cypermethrin oup.com |

| Eisenia fetida (Earthworm) | Acute NOEC (14d) | 100 | Alpha-Cypermethrin oup.com |

| Enchytraeus crypticus (Potworm) | Sublethal EC50 | 82 | Alpha-Cypermethrin oup.com |

| Folsomia candida (Springtail) | Sublethal EC50 | 60.3 | Alpha-Cypermethrin oup.com |

| Helix aspersa (Land snail) | Acute LC50 | 31.4 | Alpha-Cypermethrin oup.com |

Molecular Ecotoxicological Mechanisms in Non-Target Organisms

The toxicity of cypermethrin in non-target organisms is mediated through several molecular mechanisms, leading to cellular damage, physiological dysfunction, and behavioral alterations.

Oxidative Stress Induction

One of the primary mechanisms of cypermethrin toxicity in non-target organisms is the induction of oxidative stress. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism's antioxidant defense system to neutralize them wikipedia.org. Cypermethrin exposure has been shown to increase the levels of ROS, leading to oxidative damage to cellular macromolecules such as lipids, proteins, and DNA wikipedia.orgfishersci.caherts.ac.uk.

DNA Damage and Apoptosis Pathways

Cypermethrin has been identified as a genotoxic agent, capable of inducing DNA damage in non-target organisms. Studies utilizing techniques such as the comet assay and assessment of micronuclei have demonstrated cypermethrin-induced DNA damage in various species, including fish and silkworms herts.ac.uk. This DNA damage can manifest as strand breaks and chromosomal abnormalities.

DNA damage can trigger cellular defense mechanisms, including DNA repair pathways and, if the damage is too extensive, programmed cell death or apoptosis. Research indicates that cypermethrin exposure can activate apoptotic pathways in non-target organisms wikipedia.org. For example, studies on silkworm hemocytes have shown that cypermethrin can induce apoptosis and activate caspases, key enzymes involved in the execution phase of apoptosis. Similarly, cypermethrin has been reported to provoke mitochondria-associated apoptosis in mammalian cells. The induction of DNA damage and subsequent activation of apoptotic pathways contribute to tissue damage and dysfunction observed in cypermethrin-exposed organisms.

Neurobehavioral and Molecular Target Disruption (General Mechanisms)

Cypermethrin is a known neurotoxin, and its primary mode of action involves disrupting the nervous system. In non-target organisms, cypermethrin affects voltage-gated ion channels, particularly sodium channels, prolonging their open state and leading to hyperexcitation of neurons. This disruption of ion flow underlies the neurotoxic symptoms observed in exposed organisms.

Beyond sodium channels, cypermethrin can also modulate other ion channels, including chloride, voltage-gated calcium, and potassium channels, as well as alter the activity of neurotransmitter receptors such as glutamate, acetylcholine, and gamma-aminobutyric acid (GABA) receptors, and ATPases. These interactions with multiple molecular targets in the nervous system contribute to a range of neurobehavioral effects. Studies on rats, for instance, have shown that cypermethrin exposure can lead to altered anxiety-like behaviors, changes in motor activity, and impairment of cognitive memory. These behavioral changes are linked to molecular alterations in brain regions like the hippocampus, including oxidative stress, inflammation, and dysregulation of neurotrophic factors.

Altered Placental Function and Developmental Programming

Maternal exposure to cypermethrin has been shown to impact fetal development in non-target mammals by affecting placental function and developmental programming. Studies in mice have demonstrated that alpha-cypermethrin exposure during pregnancy can lead to reduced fetal growth and alterations in placental morphology.

Research using placental RNA sequencing has revealed that alpha-cypermethrin can downregulate genes involved in extracellular matrix remodeling in the placenta. Furthermore, studies suggest a potential link between alterations in placental gene expression and effects observed in the fetal brain, indicating that placental dysfunction may mediate some of the neurodevelopmental impacts of cypermethrin exposure. Cypermethrin has also been shown to increase oxidative stress markers in the placenta, suggesting that oxidative damage may contribute to the observed placental toxicity. These findings highlight the potential of cypermethrin to disrupt critical processes in the placenta, with consequences for fetal development and long-term health outcomes.

Observed Ecotoxicological Effects and Mechanisms of Cypermethrin in Non-Target Organisms

| Organism Type | Observed Effect | Underlying Mechanism(s) | Source(s) |

| Fish | Oxidative stress, DNA damage, Apoptosis | Increased ROS, altered antioxidant enzymes, DNA strand breaks | fishersci.caherts.ac.uk |

| Silkworm | DNA damage, Apoptosis | Genotoxicity, caspase activation | |

| Mammalian Cells | Oxidative stress, DNA damage, Apoptosis | ROS production, mitochondria-associated apoptosis | wikipedia.org |

| Rats | Neurobehavioral changes (anxiety, memory, motor) | Ion channel modulation, neurotransmitter disruption, oxidative stress, inflammation | |

| Mice (Maternal Exp.) | Reduced fetal growth, altered placental morphology | Altered placental gene expression, oxidative stress in placenta | |

| Freshwater Snail | Oxidative stress | Altered antioxidant enzyme activity | tandfonline.com |

Mechanisms of Insecticide Resistance to Cypermethrin

Biochemical Resistance Mechanisms

Biochemical resistance involves physiological processes that reduce the amount of active insecticide reaching the target site. This is often achieved through the increased activity of detoxification enzymes.

Cytochrome P450 monooxygenases (P450s) are a superfamily of enzymes that play a crucial role in the metabolism of a wide range of foreign compounds, including insecticides. nih.govnih.gov In resistant insects, the overexpression or altered activity of specific P450 genes can lead to the rapid detoxification of cypermethrin (B145020). nih.gov For instance, studies in Culex quinquefasciatus have linked the overexpression of multiple P450 genes, such as CYP6AA7, CYP6Z2, and CYP9J34, to permethrin resistance, a closely related pyrethroid. nih.govfrontiersin.org This enhanced metabolism converts cypermethrin into less toxic, more water-soluble compounds that can be easily excreted. researchgate.net Research on the red hairy caterpillar, Amsacta albistriga, revealed that overexpression of CYP4M44, CYP9A77, and CYP6B47 may confer metabolic resistance to cypermethrin. researchgate.net The involvement of P450s is often confirmed using synergists like piperonyl butoxide (PBO), which inhibits P450 activity and can restore susceptibility to the insecticide in resistant strains. researchgate.net

Table 1: Examples of Cytochrome P450 Genes Implicated in Pyrethroid Resistance

| Species | P450 Gene(s) | Insecticide | Reference |

| Culex quinquefasciatus | CYP6AA7, CYP6Z2, CYP9J34 | Permethrin | nih.gov |

| Amsacta albistriga | CYP4M44, CYP9A77, CYP6B47 | Cypermethrin | researchgate.net |

| Anopheles spp. | CYP6P3, CYP6M2 | Pyrethroids | researchgate.net |

| Musca domestica | CYP6D1 | Permethrin | frontiersin.org |

Glutathione (B108866) S-Transferases (GSTs) are a diverse family of enzymes involved in the detoxification of a wide array of xenobiotics. nih.gov While their primary role in pyrethroid resistance is often considered secondary to P450s and esterases, elevated GST activity has been correlated with cypermethrin resistance in several insect species. nih.govnih.govnih.gov GSTs can contribute to resistance in two ways: by directly metabolizing the insecticide or by protecting the insect from oxidative stress induced by insecticide exposure. nih.gov For instance, in the brown planthopper, Nilaparvata lugens, elevated GSTs were found to confer resistance to both permethrin and lambda-cyhalothrin by mitigating oxidative damage. nih.gov In a study on Plutella xylostella, a strain resistant to cypermethrin showed 3.5-fold higher GST activity compared to a susceptible strain, indicating a positive correlation between GST levels and resistance. researchgate.net

ATP-binding cassette (ABC) transporters are membrane proteins that actively transport a wide variety of substrates across cellular membranes, including toxins and xenobiotics. nih.govmdpi.com Their role in insecticide resistance is increasingly recognized. researchgate.net These transporters can contribute to resistance by pumping insecticides out of target cells or out of the insect's body, thereby reducing the effective concentration of the toxicant. researchgate.netnih.gov In the poultry red mite, Dermanyssus gallinae, a resistant population showed an increased metabolic rate for beta-cypermethrin (B1669542) and a higher content of ABC transporters. nih.gov The expression of several ABC transporter genes, such as DgABCA5, DgABCB4, and DgABCG5, was found to be induced by beta-cypermethrin, and their knockdown increased the susceptibility of resistant mites to the insecticide. nih.gov The use of ABC transporter inhibitors, like verapamil, has been shown to increase the toxicity of insecticides in resistant strains, further confirming their role in detoxification. nih.govacs.org

Target-Site Resistance Mechanisms

Target-site resistance occurs when the molecular target of the insecticide is modified, reducing the binding affinity of the insecticide and rendering it less effective.

The primary target of pyrethroid insecticides, including cypermethrin, is the voltage-gated sodium channel (VGSC) in the insect's nervous system. nih.govmdpi.com Pyrethroids bind to these channels, forcing them to remain open for an extended period, which leads to paralysis and death of the insect. ahdb.org.uk The most common mechanism of target-site resistance to pyrethroids is the development of point mutations in the gene encoding the VGSC protein. mdpi.comnih.gov

This form of resistance is famously known as knockdown resistance (kdr). ahdb.org.uk The first identified and most well-known kdr mutation is a substitution of leucine (L) to phenylalanine (F) at position 1014 of the VGSC gene (L1014F). frontiersin.orgmdpi.com This specific mutation has been detected in numerous insect species exhibiting resistance to cypermethrin and other pyrethroids. frontiersin.org The numbering of amino acid positions can vary between species; for example, the Leu993Phe mutation described in some insects corresponds to the L1014F mutation in the house fly. nih.gov

The presence of the L1014F mutation reduces the sensitivity of the sodium channel to the action of pyrethroids. nih.gov This allows the insect to withstand exposure to insecticide doses that would be lethal to susceptible individuals. The frequency of this mutation in a population is often correlated with the level of pyrethroid resistance observed. nih.govresearchgate.net

Table 2: Common Voltage-Gated Sodium Channel (VGSC) Mutations Conferring Pyrethroid Resistance

| Mutation | Amino Acid Change | Insect Species (Examples) | Reference |

| kdr | Leucine to Phenylalanine (L1014F) | Musca domestica, Anopheles gambiae, Culex quinquefasciatus | frontiersin.orgmdpi.comfrontiersin.org |

| kdr | Leucine to Serine (L1014S) | Anopheles gambiae | researchgate.net |

| V1016G | Valine to Glycine | Aedes aegypti | nih.gov |

| F1534C | Phenylalanine to Cysteine | Aedes aegypti | nih.gov |

Reduced Insecticide Penetration/Cuticular Resistance

One of the primary defense mechanisms insects employ against insecticides like cypermethrin is the modification of their cuticle to reduce the rate of insecticide penetration. This phenomenon, known as cuticular resistance, prevents or slows the entry of the toxicant into the insect's body, providing more time for metabolic detoxification processes to occur. researchgate.netnih.gov This resistance is typically achieved through two main strategies: the thickening of the cuticle and alterations in its chemical composition. infravec2.eulstmed.ac.uk

Research has demonstrated a direct correlation between cuticular modifications and resistance to pyrethroids. For instance, studies on the oriental fruit fly, Bactrocera dorsalis, revealed that strains resistant to beta-cypermethrin possessed a significantly thicker cuticle (25.96 ± 1.00 μm) compared to susceptible strains (19.36 ± 0.82 μm). researchgate.net This thickening was associated with a higher number of chitin layers in the endocuticle and a denser laminated structure. researchgate.net Consequently, the rate of β-cypermethrin penetration into the larvae of resistant strains was slower than in susceptible ones. researchgate.net

Similarly, multi-resistant strains of the malaria vector Anopheles gambiae have been found to have thicker leg cuticles. infravec2.eu In Culex pipiens pallens, resistance to deltamethrin has been linked to the elevated expression of 14 cuticular proteins (CPs). infravec2.eu The silencing of a single cuticular protein gene, CpCPLCG5, resulted in decreased cuticle thickness and increased susceptibility to the insecticide. infravec2.eu The overexpression of various cuticular protein genes, which are key structural components, is a recurring theme in resistant insects. researchgate.netnih.gov This suggests that quantitative changes in these proteins contribute to a more robust cuticular barrier.

Table 1: Comparison of Cuticular Thickness in Susceptible vs. Resistant Insect Strains

| Insect Species | Insecticide | Cuticle Thickness (Susceptible) | Cuticle Thickness (Resistant) | Reference |

|---|---|---|---|---|

| Bactrocera dorsalis | Beta-cypermethrin | 19.36 ± 0.82 μm | 25.96 ± 1.00 μm | researchgate.net |

Genetic and Proteomic Basis of Resistance

The development of insecticide resistance is fundamentally a genetic process, involving changes in the frequency of alleles that confer a survival advantage in the presence of the insecticide. Modern molecular techniques, including genomics, transcriptomics, and proteomics, have been instrumental in elucidating the specific genetic and protein-level changes that underpin resistance to cypermethrin.

A primary mechanism of metabolic resistance involves the overexpression of detoxification genes. Three major enzyme families are consistently implicated: cytochrome P450 monooxygenases (CYPs), glutathione S-transferases (GSTs), and carboxylesterases (CCEs). mdpi.com Gene expression studies comparing resistant and susceptible insect strains frequently reveal the significant upregulation of genes encoding these enzymes.

For example, in pyrethroid-resistant strains of the mosquito Aedes aegypti, transcriptomic and proteomic analyses identified numerous differentially expressed CYPs. plos.orgbohrium.com Ten CYP genes showed increased expression at both the transcript and protein levels, indicating that increased transcription is a key mechanism of overexpression. plos.orgbohrium.com Similarly, in permethrin-resistant Culex quinquefasciatus, the CYP6AA7 gene was found to be overexpressed by 10-fold in resistant larvae and 4.5-fold in adults. researchgate.netnih.gov Esterase genes were also significantly overexpressed, showing a 9-fold increase in larvae and a 2.5-fold increase in adults of the resistant strain. researchgate.netnih.govresearchgate.net

In the bird cherry-oat aphid, Rhopalosiphum padi, which has developed extremely high resistance to beta-cypermethrin, transcriptomic analysis identified the upregulation of 11 genes related to P450s and 7 genes related to UDP-glucuronosyltransferases (UGTs), another detoxification enzyme family. mdpi.com These findings highlight that the genetic response to insecticide pressure is often complex, involving the upregulation of multiple detoxification genes.

Proteomics, the large-scale study of proteins, provides a direct view of the functional molecules involved in resistance. By comparing the protein profiles of resistant and susceptible insects, researchers can identify proteins that are differentially expressed and potentially contributing to the resistance phenotype.

A proteomic analysis of a cypermethrin-resistant strain of Culex pipiens pallens identified 2,885 differentially expressed proteins (DEPs) compared to a susceptible strain. nih.gov A significant enrichment was observed in cuticular proteins and detoxification enzymes, including cytochrome P450s, GSTs, and esterases. nih.gov In a separate study on the same species, 164 DEPs were identified, with a large number being cuticular proteins, again pointing to the importance of cuticular resistance. zgxfzz.com

In Aedes aegypti, proteomic analysis complemented RNA-sequencing data by revealing that some CYPs (CYP6CB1, CYP9J2, CYP9J18, CYP9J19, and CYP9J22) were overexpressed only at the protein level, not the transcript level. plos.org This suggests that post-transcriptional mechanisms, such as protein stabilization, may also play a role in increasing the amount of detoxification enzymes. plos.org These proteomic studies confirm the findings from gene expression analyses and provide further detail on the molecular machinery of resistance. nih.gov

**Table 2: Examples of Differentially Expressed Proteins in Cypermethrin-Resistant *Culex pipiens pallens***

| Protein Category | Expression in Resistant Strain | Implied Resistance Mechanism | Reference |

|---|---|---|---|

| Cuticular Proteins | Enriched / Up-regulated | Cuticular Resistance | nih.govzgxfzz.com |

| Cytochrome P450s | Enriched / Up-regulated | Metabolic Detoxification | nih.govzgxfzz.com |

| Glutathione S-Transferases | Enriched | Metabolic Detoxification | nih.gov |

| Esterases | Enriched | Metabolic Detoxification | nih.gov |

Heritability and Evolution of Resistance Phenotypes

The evolution of resistance in a population depends on the heritability of the resistance traits. Realized heritability (h²) is a measure that quantifies the proportion of phenotypic variation that is passed down from parents to offspring. A higher h² value indicates a greater potential for rapid evolution of resistance under selection pressure.

Studies on the house fly, Musca domestica, have quantified the heritability of resistance to alpha-cypermethrin (B165848). After continuous selection in the laboratory for 24 generations, the resistance ratio increased dramatically, from 14.6 to 253.2 in males and from 20.0 to 474.2 in females. mdpi.com The realized heritability (h²) of this resistance was calculated to be 0.17 for males and 0.18 for females. mdpi.comresearchgate.netproquest.com While considered low, these h² values were still sufficient to predict that a tenfold increase in the lethal concentration (LC50) could be achieved in a limited number of generations under various selection intensities. mdpi.comresearchgate.net This demonstrates that even with low heritability, consistent selection pressure can lead to the rapid evolution of high levels of resistance. Interestingly, the resistance was found to be unstable, declining when selection pressure was removed, which has important implications for resistance management. mdpi.comresearchgate.netproquest.com

Cross-Resistance Patterns and Mechanisms

Cross-resistance occurs when resistance to one insecticide confers resistance to other, often chemically related, insecticides. This is a significant challenge in pest management as it can render entire classes of chemicals ineffective. The pattern of cross-resistance can also provide clues about the underlying resistance mechanisms.

Insects resistant to cypermethrin frequently exhibit cross-resistance to other pyrethroids. For example, a cypermethrin-resistant strain of the red hairy caterpillar, Amsacta albistriga, showed high levels of cross-resistance to other pyrethroids like permethrin (58.1-fold) and deltamethrin (70.2-fold). entomoljournal.com This strain also displayed resistance to some organophosphate insecticides, such as dichlorvos (50.0-fold) and monocrotophos (47.01-fold), indicating that the resistance mechanism (likely enhanced detoxification) is effective against multiple insecticide classes. entomoljournal.com

Similarly, an alpha-cypermethrin-selected strain of Musca domestica developed moderate cross-resistance to the pyrethroids bifenthrin (15.5-fold), deltamethrin (28.4-fold), and cyfluthrin (16.8-fold). mdpi.comresearchgate.net Low levels of cross-resistance to other pyrethroids and several organophosphates were also observed. mdpi.comresearchgate.netproquest.com The specificity of resistance can also be influenced by the isomeric composition of the pyrethroid, as some target-site mutations provide higher levels of resistance to specific stereoisomers of cypermethrin. nih.gov Understanding these cross-resistance patterns is crucial for designing effective insecticide rotation strategies to manage and delay the development of resistance.

**Table 3: Cross-Resistance Ratios in an Alpha-Cypermethrin-Resistant Strain of *Musca domestica***

| Insecticide | Class | Resistance Ratio (RR) | Level of Cross-Resistance | Reference |

|---|---|---|---|---|

| Deltamethrin | Pyrethroid | 28.4-fold | Moderate | mdpi.comresearchgate.net |

| Cyfluthrin | Pyrethroid | 16.8-fold | Moderate | mdpi.comresearchgate.net |

| Bifenthrin | Pyrethroid | 15.5-fold | Moderate | mdpi.comresearchgate.net |

| Cypermethrin | Pyrethroid | 5.0-fold | Low | mdpi.com |

| Chlorpyrifos | Organophosphate | 4.8-fold | Low | mdpi.com |

| Malathion | Organophosphate | 2.1-fold | Low | mdpi.com |

Cypermethrin in Integrated Pest Management Ipm Research

Research on Integration of Cypermethrin (B145020) into IPM Strategies

Integrating cypermethrin into IPM strategies involves combining it with other control methods and utilizing advanced technologies to enhance its effectiveness and sustainability marketresearchintellect.comlucintel.com. This approach seeks to manage pest populations at manageable levels while promoting environmental stewardship marketresearchintellect.com.

Combination with Biological Control Methods and Cultural Practices

Research explores the integration of cypermethrin with biological control agents and cultural practices. IPM strategies emphasize incorporating biological controls like beneficial insects and cultural practices such as crop rotation and sanitation alongside chemical applications to reduce reliance on single methods gnest.orgtechsciresearch.commbimph.com. Studies suggest that combining biological control methods with conventional insecticides can enhance pest management efficacy and reduce the need for frequent chemical applications ekt.gr. Cultural practices, including clean and healthy crop growth, trap cropping, crop rotation, and crop combinations, are also fundamental components of IPM, aiming to break pest life cycles and reduce habitat suitability gnest.orgresearchgate.net. While cypermethrin is a chemical control, its use within an IPM framework alongside these methods is being investigated to achieve more balanced and sustainable pest management marketresearchintellect.comlucintel.com.

Strategies for Resistance Management within IPM Frameworks (e.g., Rotation of Insecticides, Synergists)

Insecticide resistance is a significant challenge in pest management, and research focuses on strategies to manage resistance within IPM frameworks mbimph.comagr.hrnih.gov. These strategies include the rotation of insecticides with different modes of action and the use of synergists mbimph.comagr.hrarccjournals.com.

Rotation of insecticides involves deploying different classes of insecticides over time to reduce selection pressure on pest populations for resistance to any single class mbimph.comekb.eg. Studies highlight that implementing rotation, potentially on a single-generation basis and incorporating multiple insecticides or mixtures, can be effective strategies to maintain control and prevent significant resistance development agr.hr. For instance, research with Spodoptera litura suggests that the onset of resistance to cypermethrin can occur if it is not used in proper rotation with other insecticides arccjournals.com.

The use of synergists is another strategy to overcome or delay resistance nih.govresearchgate.net. Synergists are compounds that can enhance the toxicity of insecticides by inhibiting detoxification enzymes in insects nih.govresearchgate.net. Research has shown that synergist compounds, such as enzyme inhibitors like piperonyl butoxide (PBO), diethyl maleate (B1232345) (DEM), and triphenyl phosphate (B84403) (TPP), combined with chemical insecticides like cypermethrin, may be beneficial in overcoming mechanisms of resistance nih.govresearchgate.net. Studies on Spodoptera littoralis and Blattella germanica have demonstrated that certain synergists can increase the toxicity of cypermethrin to resistant strains researchgate.netplantprotection.plresearchgate.net. For example, research on S. littoralis showed that the LC50 value of cypermethrin was reduced when combined with PBO, DEM, and TPP nih.gov. Another study on a resistant strain of B. germanica found that pretreatment with piperonyl butoxide reduced the resistance ratio to cypermethrin researchgate.net.

Precision Application Technologies and Smart Pest Management Systems

Technological integration, including precision agriculture and smart pest management systems, is transforming the application of cypermethrin within IPM marketresearchintellect.comlucintel.com. Farmers are increasingly utilizing technologies such as drones and IoT devices for precise application, which can minimize waste and enhance efficacy marketresearchintellect.comlucintel.com. Precision spray applications can reduce off-target effects and increase pest control efficiency lucintel.com. New formulations, such as controlled-release and microencapsulation technologies, are also being developed to allow for prolonged effectiveness and reduced environmental impact marketresearchintellect.comlucintel.commdpi.comresearchgate.net. These advancements contribute to a more balanced approach towards environmentally friendly pest control systems lucintel.com.

Evaluation of Cypermethrin Efficacy Against Target Pests in Research Settings

Research settings are crucial for evaluating the efficacy of cypermethrin against various target pests. Cypermethrin is known for its effectiveness against a wide range of insect pests, including aphids, caterpillars, beetles, mites, mosquitoes, flies, and cockroaches patsnap.comeradix.co.uktechsciresearch.com.

Laboratory and field studies assess the effectiveness of cypermethrin against specific pests. For instance, research has evaluated cypermethrin's efficacy against mosquito larvae and pupae, showing it was highly toxic in laboratory tests and effective in outdoor simulated pools and natural snowmelt pools nih.gov. Another study evaluated the efficacy of cypermethrin against diamondback moth (Plutella xylostella) eggs and larvae on cabbage, concluding that cypermethrin can offer effective control, particularly targeting the egg stage academicjournals.org. Research on cotton bollworm (Helicoverpa armigera) has shown that combinations including cypermethrin or alpha-cypermethrin (B165848) can provide efficient control and result in increased yields ekt.gr.

However, research also highlights the development of resistance in target pests, which can impact cypermethrin's efficacy agr.hrarccjournals.complos.org. Studies on Spodoptera litura and Rhynchophorus ferrugineus have reported elevated levels of resistance to cypermethrin in field populations arccjournals.complos.org. Research investigates the mechanisms behind this resistance, including metabolic resistance and target site mutations mbimph.comekb.egresearchgate.netfrontiersin.org. Understanding these resistance mechanisms is essential for developing effective management strategies and preserving the efficacy of cypermethrin within IPM programs nih.gov.

Advanced Analytical Methodologies for Cypermethrin Research

Chromatographic Techniques for Detection and Quantification

Chromatography stands as a cornerstone for the analysis of cypermethrin (B145020) in diverse and complex matrices. The separation of cypermethrin from other compounds is typically followed by its detection and quantification using highly sensitive detectors. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently used chromatographic techniques, often coupled with mass spectrometry (MS) or other specific detectors to enhance analytical performance.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the determination of cypermethrin, particularly in formulation analysis and residue studies in various food and environmental samples. nih.govfao.org The method's adaptability allows for the analysis of thermally labile compounds without the need for derivatization.

Reverse-phase HPLC is a common approach for cypermethrin analysis. In this method, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase, often a mixture of solvents such as methanol, acetonitrile (B52724), and water. sielc.comwjarr.com Detection is frequently carried out using an ultraviolet (UV) detector, as cypermethrin exhibits absorbance in the low UV region. sielc.com For instance, a method utilizing a reverse-phase C8 column with a methanol/water or acetonitrile/water mobile phase and UV detection has been successfully applied to analyze cypermethrin in vegetables. fao.org

The performance of HPLC methods can be characterized by several key parameters, which are often determined during method validation to ensure reliability.

| Parameter | Reported Value/Range | Sample Matrix | Source |

|---|---|---|---|

| Linearity Range | 0.05-100 µg/mL | Methanol | fao.org |

| Linearity Range | 0.05-10 µg/g | Vegetables | fao.org |

| Detection Limit (LOD) | 0.02 µg/g | Vegetables | fao.org |

| Recovery | 63% - 77% | Vegetables (cucumber, eggplant, green-pepper, tomato) | fao.org |

| Recovery | 95.68% - 108.09% | Microbial degradation systems | nih.gov |

Sample preparation is a critical step in HPLC analysis to remove interfering substances from the matrix. Techniques such as solvent extraction, followed by cleanup steps using solid-phase extraction (SPE) cartridges, are commonly employed to ensure the accuracy and longevity of the analytical column. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly specific technique for the identification and quantification of cypermethrin and its metabolites. nih.govoup.com This method combines the separation capabilities of gas chromatography with the mass analysis capabilities of mass spectrometry, providing a high degree of certainty in compound identification.

In GC-MS analysis, the sample is first vaporized and separated based on its volatility and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for unambiguous identification. For quantitative analysis, the instrument is often operated in the selected ion monitoring (SIM) mode, which enhances sensitivity by monitoring only specific ions characteristic of cypermethrin. tandfonline.com

GC-MS has been successfully applied to determine cypermethrin residues and its degradation products in various matrices, including soil, agricultural products, and biological samples like milk. nih.govoup.comtandfonline.com The method's sensitivity allows for the detection of trace levels of the insecticide.

| Parameter | Reported Value/Range | Sample Matrix | Source |

|---|---|---|---|

| Limit of Detection (LOD) | 6.5 µg/kg | Soil | tandfonline.com |

| Linearity Range | 6–30 ng (injection range) | - | tandfonline.com |

| Recovery | 77% - 118% | Soil | tandfonline.com |

| LOD for Metabolites (cis-Cl2CA) | 4.0 pg/mg | Hair | nih.gov |

| LOD for Metabolites (trans-Cl2CA) | 3.9 pg/mg | Hair | nih.gov |

| LOD for Metabolites (3-PBA) | 1.0 pg/mg | Hair | nih.gov |

Gas Chromatography with an Electron Capture Detector (GC-ECD) is a highly sensitive technique for the analysis of halogenated compounds like cypermethrin. thaiscience.inforesearchgate.net The ECD is particularly selective for electronegative compounds, making it well-suited for detecting pesticides containing chlorine atoms.

The principle of GC-ECD involves the detection of compounds that capture thermal electrons, leading to a decrease in a standing current within the detector. This makes the detector extremely sensitive to molecules with high electron affinity. GC-ECD has been widely employed for the determination of cypermethrin residues in a variety of samples, including vegetables, fruits, and milk. thaiscience.inforesearchgate.netacs.org

Method development for GC-ECD often focuses on optimizing the extraction and cleanup procedures to minimize matrix interference and enhance sensitivity. thaiscience.info The technique has proven to be practical and effective for routine monitoring of cypermethrin residues. thaiscience.inforesearchgate.net

| Parameter | Reported Value/Range | Sample Matrix | Source |

|---|---|---|---|

| Limit of Detection (LOD) | 1 - 5 ng/g | Vegetables and Fruits | thaiscience.info |

| Limit of Quantitation (LOQ) | 2.5 - 10 ng/g | Vegetables and Fruits | thaiscience.info |

| Recovery | 83.8% - 109.3% | Vegetables and Fruits | thaiscience.info |

| LOD (Milk) | 2 ppb | Bovine Milk | acs.org |

| LOQ (Milk) | 10 ppb | Bovine Milk | acs.org |

Spectrophotometric and Immunoassay Methods

While chromatographic techniques are highly prevalent, spectrophotometric and immunoassay methods offer alternative analytical strategies for cypermethrin research. These methods can be advantageous in terms of cost-effectiveness, speed, and potential for on-site applications.

UV-Visible spectrophotometry provides a simpler and more accessible method for the quantification of cypermethrin. scielo.brresearchgate.net These methods are typically based on a chemical reaction that produces a colored product, with the intensity of the color being proportional to the concentration of cypermethrin.

One common approach involves the alkaline hydrolysis of cypermethrin to produce a cyanide ion. scielo.brresearchgate.net This cyanide ion can then react with other reagents to form a colored complex that can be measured spectrophotometrically. For example, a method has been developed where the cyanide ion reacts with potassium iodide and leuco crystal violet to produce a crystal violet dye with a maximum absorbance at 595 nm. scielo.brresearchgate.net

These spectrophotometric methods have been successfully applied to determine cypermethrin in environmental samples like water and various food products. scielo.br

| Parameter | Reported Value/Range | Basis of Method | Source |

|---|---|---|---|

| Beer's Law Range | 0.12 - 0.68 ppm | Alkaline hydrolysis to cyanide, reaction with potassium iodide and leuco crystal violet | scielo.br |

| Molar Absorptivity | 3.3 x 10⁵ L mol⁻¹ cm⁻¹ | Alkaline hydrolysis to cyanide, reaction with potassium iodide and leuco crystal violet | scielo.br |

| Working Range | 0.076 - 1.60 ppm | Alkaline hydrolysis to cyanide, reaction with iron(III) ions | researchgate.net |

| Limit of Detection (LOD) | 0.023 ppm | Alkaline hydrolysis to cyanide, reaction with iron(III) ions | researchgate.net |

| Limit of Quantitation (LOQ) | 0.076 ppm | Alkaline hydrolysis to cyanide, reaction with iron(III) ions | researchgate.net |

Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), are highly sensitive and specific methods that utilize the binding affinity between an antibody and an antigen for detection. nih.gov In the context of cypermethrin research, immunoassays are particularly valuable for the detection of its metabolites in biological samples, serving as biomarkers for exposure assessment. mdpi.comcdc.gov

These assays involve the development of antibodies that can specifically recognize and bind to cypermethrin metabolites like 3-phenoxybenzoic acid (3-PBA) and cis/trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCCA). mdpi.com Competitive ELISA formats are commonly used, where the metabolite in the sample competes with a labeled metabolite for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the metabolite in the sample.

Immunoassays offer several advantages, including high throughput, low sample volume requirements, and the potential for rapid screening of a large number of samples. nih.govcore.ac.uk They have been successfully developed and applied for the determination of cypermethrin metabolites in human urine. mdpi.com

| Assay Type | Target Analyte | Key Finding/Parameter | Source |

|---|---|---|---|

| Indirect Competitive ELISA (ic-ELISA) | Cypermethrin | Half inhibition concentration (IC₅₀) of 2.49 ng/mL | nih.gov |

| Colloidal Gold Lateral Flow Immunoassay (LFIA) | Cypermethrin | Visual limit of detection of 0.3 µg/mL | nih.gov |

| ELISA | 3-PBA (metabolite) | Cost-effective alternative to instrumental methods for metabolite detection. | core.ac.uk |

| ELISA | Glycine conjugate of DCCA (metabolite) | Provides a tool for monitoring human exposure to permethrin, a related pyrethroid with similar metabolites. | cdc.gov |

Sample Preparation and Matrix Effects in Cypermethrin Analysis

The accurate determination of cypermethrin residues in complex environmental and biological samples necessitates meticulous sample preparation to isolate the target analyte from interfering substances. The complexity of the sample matrix—be it soil, water, milk, or biological tissues—presents a significant challenge, as co-extracted compounds can interfere with analytical measurements, a phenomenon known as the matrix effect.

Common sample preparation techniques aim to extract cypermethrin efficiently while minimizing these interferences. Methods such as liquid-liquid extraction, solid-phase extraction (SPE), and matrix solid-phase dispersion (MSPD) are frequently employed. tandfonline.comcdc.gov For instance, a simple and rapid MSPD method has been developed for determining cypermethrin in bovine milk, using Celite® as the dispersant and a hexane (B92381)/acetone (B3395972) mixture for extraction. researchgate.net This approach combines extraction and clean-up into a single step, proving efficient for complex samples like milk. researchgate.net For soil samples, a fast and inexpensive preparation method based on matrix solid-phase extraction has been proposed, involving extraction with a methanol/acetone mixture followed by a clean-up step on a Florisil column. tandfonline.com In the analysis of whole blood, a straightforward extraction using a hexane and acetone solvent mixture has been shown to be effective. scholars.direct

The matrix effect is a primary concern in quantitative analysis, particularly when using sensitive techniques like gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). nih.govutfpr.edu.br It can manifest as either signal suppression or enhancement, leading to inaccurate quantification. nih.gov The components of the matrix can alter the ionization efficiency of the analyte or introduce background noise, compromising the accuracy, precision, and sensitivity of the method. mdpi.com In the gas chromatographic analysis of cypermethrin in vegetables, a prominent matrix effect of +124% was observed, indicating significant signal enhancement caused by co-eluting compounds from the sample matrix. researchgate.net Similarly, the analysis of pyrethroids in milk is influenced by matrix components, which can affect the chromatographic response. utfpr.edu.br

To mitigate these effects, various strategies are employed. One of the most effective approaches is the use of matrix-matched calibration standards. researchgate.net This involves preparing calibration standards in a blank matrix extract that is free of the analyte, thereby compensating for any signal alteration caused by the matrix components. researchgate.net Diluting the final sample extract can also reduce the concentration of interfering compounds, though this may compromise the detection limits. utfpr.edu.br A study on pyrethroid analysis in milk showed that the choice of solvent for final dilution (acetone, acetonitrile, or hexane) could influence the chromatographic response, with acetonitrile providing the most suitable results. utfpr.edu.br

Method Validation and Detection Limits in Environmental and Biological Samples

To ensure the reliability and accuracy of analytical methods for cypermethrin determination, a thorough validation process is essential. Method validation confirms that the analytical procedure is suitable for its intended purpose by assessing key performance parameters, including linearity, recovery, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netijariit.comepa.gov

Linearity is established by demonstrating a proportional relationship between the concentration of the analyte and the instrumental response over a specified range. For example, a gas chromatography-mass spectrometry (GC-MS) method for cypermethrin in soil was found to be linear in the injection range of 6–30 ng, with correlation coefficients greater than 0.9957. tandfonline.com Similarly, a high-performance liquid chromatography (HPLC) method achieved good linear responses with correlation coefficients higher than 0.991. researchgate.net

Recovery studies are performed to assess the accuracy of the method by measuring the amount of analyte extracted from a spiked sample compared to the known amount added. Acceptable recovery rates typically fall within the 70–120% range. Studies have reported recoveries of 77–118% for cypermethrin in soil and 80-117% across various matrices at different fortification levels. tandfonline.comscholars.direct For bovine milk samples, average recoveries were between 60% and 81%. researchgate.net The table below summarizes recovery data from various studies.

Table 1. Recovery and Precision Data for Cypermethrin in Various Matrices

| Sample Matrix | Analytical Method | Fortification Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Source |

|---|---|---|---|---|---|

| Soil | GC-EI/MS | Not Specified | 77 - 118 | 2.5 - 10.2 | tandfonline.com |

| Bovine Milk | GC-µECD | 0.010 - 0.100 µg/g | 60 - 81 | 9 - 18 | researchgate.net |

| Various | GC-NICI-MS | 10, 50, 100 µg/kg | 80 - 117 | Not Specified | scholars.direct |

| Water | Spectrophotometry | Not Specified | 95 - 95.98 | 0.4 - 0.76 | researchgate.net |